molecular formula C15H17N3O2S2 B5667986 4-{2-[(anilinocarbonothioyl)amino]ethyl}benzenesulfonamide CAS No. 10079-93-3

4-{2-[(anilinocarbonothioyl)amino]ethyl}benzenesulfonamide

Cat. No. B5667986
CAS RN: 10079-93-3
M. Wt: 335.4 g/mol
InChI Key: QOWRADOKRZQCAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable aniline derivatives with chlorosulfonic acid or its derivatives. For example, the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, a related compound, was accomplished through the slow evaporation solution growth technique, demonstrating the versatility of sulfonamide synthesis methods (Ümit Ceylan et al., 2015). Another example includes the synthesis of 4-Amino-N-(2-hydroxy-4- pentadecylbenzylidene)benzenesulfonamide through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide, highlighting the variety of substituents that can be introduced into the sulfonamide structure (G. Naganagowda & A. Petsom, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For instance, the aforementioned 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide compound was extensively characterized, providing detailed insights into its molecular structure and confirming its composition through X-ray crystallography (Ümit Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds are known for their reactivity and ability to undergo various chemical transformations. The introduction of triazole moieties into benzenesulfonamide structures has been explored, leading to compounds with significant biological activity. These modifications can alter the properties of the sulfonamide, making it a versatile scaffold for further chemical modifications (A. Nocentini et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed crystallographic analysis provides insights into the compound's stability, packing, and potential intermolecular interactions. For example, the synthesis and crystal structure of sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlight the importance of molecular structure in determining physical properties (L. Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are of significant interest. The incorporation of substituents can dramatically influence these properties, enabling the design of compounds with desired biological activities. Investigations into the synthesis, antitumor evaluation, and molecular modeling of novel benzenesulfonamide derivatives have contributed to our understanding of the relationship between structure and activity (Łukasz Tomorowicz et al., 2020).

properties

IUPAC Name

1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c16-22(19,20)14-8-6-12(7-9-14)10-11-17-15(21)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWRADOKRZQCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353659
Record name 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10079-93-3
Record name 1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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